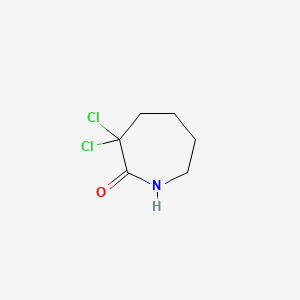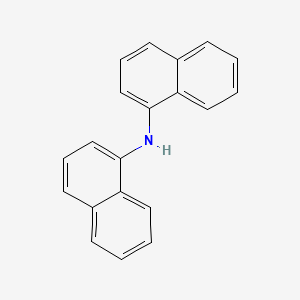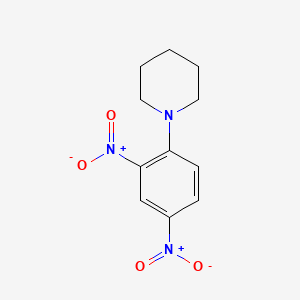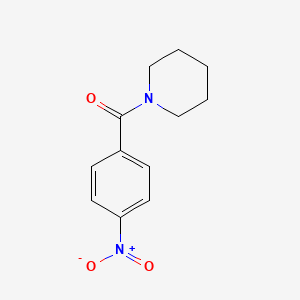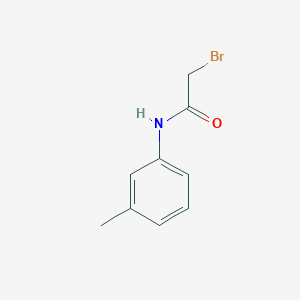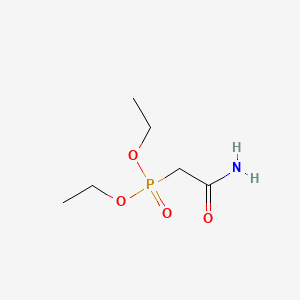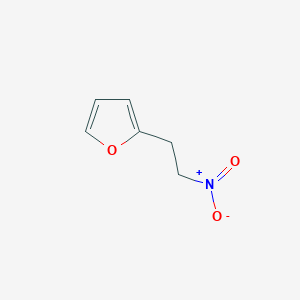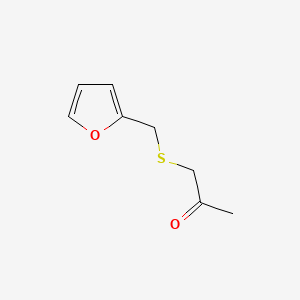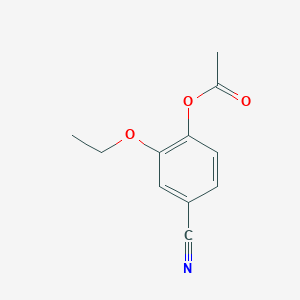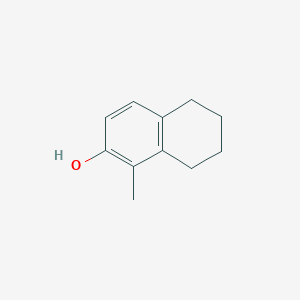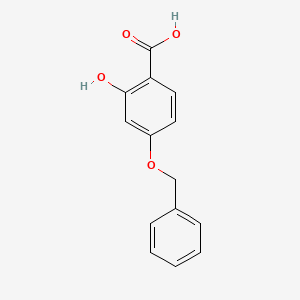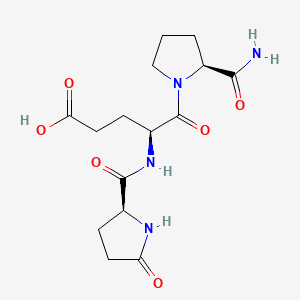
(Glu2)-TRH
Overview
Description
(Glu2)-TRH, also known as thyrotropin-releasing hormone analogue, is a modified form of the naturally occurring thyrotropin-releasing hormone. The modification involves the substitution of the second amino acid in the sequence with glutamic acid. This compound has been studied for its potential as a functional antagonist of thyrotropin-releasing hormone in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Glu2)-TRH involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: (Glu2)-TRH primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable and does not readily undergo oxidation or reduction under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products: The primary product of these reactions is the this compound peptide itself. Hydrolysis of the peptide can yield its constituent amino acids .
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: (Glu2)-TRH is used to investigate the role of thyrotropin-releasing hormone analogues in the central nervous system.
Medicine: Research has focused on its potential as a neurotherapeutic agent, particularly in modulating cholinergic activity in the brain.
Industry: The compound’s stability and specificity make it a valuable tool in drug development and neuropharmacology
Mechanism of Action
(Glu2)-TRH acts as a functional antagonist of thyrotropin-releasing hormone by binding to its receptors without activating them. This binding prevents the natural hormone from exerting its effects, thereby modulating cholinergic activity in the brain. The compound’s mechanism involves interactions with G protein-coupled receptors, specifically TRH-R1 and TRH-R2, which are involved in various central nervous system processes .
Comparison with Similar Compounds
Thyrotropin-Releasing Hormone (TRH): The natural hormone with a sequence of pyroglutamyl-histidyl-proline amide.
(Asp2)-TRH: An analogue with aspartic acid replacing the second amino acid.
(β-Glu2)-TRH: Another analogue with a different isomeric form of glutamic acid
Uniqueness: (Glu2)-TRH is unique in its ability to act as a selective functional antagonist of thyrotropin-releasing hormone. Unlike other analogues, it does not elicit intrinsic effects but effectively modulates the activity of the natural hormone, making it a valuable tool for studying central nervous system functions and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBGWLLSXSYLX-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006105 | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-78-2 | |
| Record name | Pyroglutamyl-glutamyl-proline amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PGLU-GLU-PRO AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of pyroglutamyl-glutamyl-proline amide's presence in the pituitary gland?
A1: Research suggests that pyroglutamyl-glutamyl-proline amide (EEP), a peptide structurally similar to thyrotropin-releasing hormone (TRH), plays a role in regulating pituitary function. While both EEP and TRH contribute to total TRH-like immunoreactivity (t-TRH-LI) within the pituitary, their levels are differentially affected by gonadal steroids. [, ] This suggests distinct regulatory mechanisms and potential functional differences within the pituitary gland. Further research is needed to fully elucidate the specific roles of both EEP and TRH in pituitary function.
Q2: How do gonadal steroids influence pyroglutamyl-glutamyl-proline amide levels in the rat pituitary?
A2: Studies show that EEP levels in the rat anterior pituitary are significantly affected by gonadal steroids. Ovariectomy in female rats leads to a substantial increase in EEP levels, an effect reversed by 17-beta-estradiol administration. [] Similarly, orchidectomy in male rats also elevates EEP levels, with testosterone replacement restoring them to normal levels. [] These findings strongly suggest that gonadal steroid status plays a crucial role in regulating EEP levels within the anterior pituitary.
Q3: Is pyroglutamyl-glutamyl-proline amide synthesized within the pituitary, and if so, what evidence supports this?
A3: Evidence suggests that EEP may be synthesized directly within the anterior pituitary. Research indicates that while TRH is detectable in the hypothalamus and posterior pituitary, EEP is predominantly found within the anterior pituitary. [] This localized presence of EEP, coupled with its response to hormonal changes within the pituitary, supports the hypothesis that EEP is synthesized locally rather than being transported from other regions. Further investigation is necessary to definitively confirm the site of EEP synthesis and understand its regulation within the anterior pituitary.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


